N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE
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Overview
Description
N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a furan ring, a naphthalene ring, and a sulfonamide group, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE typically involves the reaction of 7-methylnaphthalene-2-sulfonyl chloride with furan-2-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions typically involve the use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The furan and naphthalene rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-BENZENESULFONAMIDE: Similar structure but with a benzene ring instead of a naphthalene ring.
N-[(THIOPHEN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-[(FURAN-2-YL)METHYL]-NAPHTHALENE-2-SULFONAMIDE: Similar structure but without the methyl group on the naphthalene ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE is unique due to the presence of both a furan ring and a methyl-substituted naphthalene ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-methylnaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-4-5-13-6-7-16(10-14(13)9-12)21(18,19)17-11-15-3-2-8-20-15/h2-10,17H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRFCUCFNMJIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727352 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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